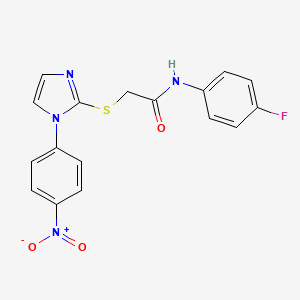

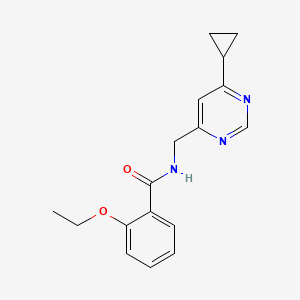

![molecular formula C18H17NO4S3 B2480125 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide CAS No. 2097929-44-5](/img/structure/B2480125.png)

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves stepwise reactions starting from specific precursors, with conditions meticulously controlled to achieve the desired functionalization. For instance, the synthesis of similar sulfonamide compounds has been reported through reactions that might include acetylation, condensation, or coupling reactions, often catalyzed by palladium or rhodium complexes for precision in the introduction of the sulfonamide group (Li et al., 2015; Meleddu et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These methods provide detailed information on the molecular geometry, bonding, and electronic structure. For example, studies have used DFT and X-ray diffraction to elucidate the structure of related sulfonamide compounds, demonstrating the effectiveness of these techniques in understanding the molecular conformation and electronic distribution (Sarojini et al., 2012; Kobkeatthawin et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those related to the specified compound, have been explored to understand their chemical properties and potential applications. For instance, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, showing significant potential for further research in medicinal chemistry (Kucukoglu et al., 2016). Another study focused on the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, providing foundational knowledge for developing new compounds with potential biological activities (Zhang Peng-yun, 2013).

Biological Evaluation and Computational Studies

Research on benzenesulfonamide derivatives has demonstrated their potential in biological applications, including antitumor activity. For example, novel benzenesulfonamide derivatives have shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the therapeutic potential of these compounds (Fahim & Shalaby, 2019). Molecular docking and DFT calculations further support these findings, offering insights into their mechanisms of action.

Enzyme Inhibitory Activities

Sulfonamide compounds have also been studied for their enzyme inhibitory activities, with some showing promise as inhibitors of acetyl cholinesterase, butyryl cholinesterase, and lipoxygenase enzymes. This demonstrates their potential utility in developing treatments for diseases associated with enzyme dysfunction (Rehman et al., 2011).

Photovoltaic and Electronic Applications

The electronic and photovoltaic applications of derivatives involving bithiophene units have been explored, indicating their potential in the development of new materials for solar cells and electronic devices. For instance, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with bithiophene units have been synthesized and studied for their structural properties and potential in dye-sensitized solar cells, demonstrating moderate power conversion efficiency (Jayapal et al., 2018).

Mercury Uptake and Environmental Applications

Hydroxyethyl sulfonamide function supported on resin has been presented as a mercury-selective reagent, capable of removing significant quantities of mercuric ions from aqueous solutions. This suggests potential applications in environmental cleanup and mercury ion removal (Oktar et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The search for and development of efficient, environmentally friendly, and economic processes for the preparation of sulfonamides is of great importance in the pharmaceutical industry . This includes the development of new synthetic routes and the exploration of their potential applications in drug design and discovery .

Propiedades

IUPAC Name |

3-acetyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S3/c1-12(20)13-3-2-4-15(9-13)26(22,23)19-10-16(21)18-6-5-17(25-18)14-7-8-24-11-14/h2-9,11,16,19,21H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGUNPARHXCDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2480056.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)